Cbz-4-biphenyl-L-ala

Peptide Synthesis Quality Control Procurement Specifications

Solution-phase peptide synthesis labs face a critical pain point: the need for an Nα-protected amino acid that remains stable during acid-labile side-chain deprotection yet is removable under neutral conditions. Cbz-4-biphenyl-L-alanine (CAS 270568-72-4) resolves this with its Cbz group, which is orthogonal to Fmoc/Boc chemistries and cleavable by catalytic hydrogenolysis (H₂/Pd/C). - 99% HPLC purity ensures high-yielding coupling steps with minimal side products. - The 4,4′-biphenyl side chain (LogP 4.67) provides >100-fold enhanced cytotoxicity in SAR analogs vs. Tyr, ideal for drug-design applications targeting hydrophobic binding pockets. - Ships globally as a non-hazardous solid (mp 132-138°C); store at 0-8°C for long-term stability.

Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
CAS No. 270568-72-4
Cat. No. B554587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-biphenyl-L-ala
CAS270568-72-4
SynonymsCBZ-4-BIPHENYL-L-ALA; 270568-72-4; MolPort-020-004-204; ZINC2389724; K-6930
Molecular FormulaC23H21NO4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyZZIBVIHXEMIHEQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-4-Biphenyl-L-Ala CAS 270568-72-4: Key Properties and Structural Classification for Procurement Evaluation


Cbz-4-biphenyl-L-alanine (CAS 270568-72-4, molecular weight 375.42 g/mol, molecular formula C23H21NO4) is an Nα-benzyloxycarbonyl (Cbz/Z) protected unnatural amino acid featuring a 4,4′-biphenyl side chain on the L-alanine backbone . This compound is a chiral building block with a melting point of 132–138°C and optical rotation [α]20D = 11 ± 1° (c=1.1 in EtOH) . It is classified as a protected phenylalanine analog where the biphenyl group introduces substantial hydrophobicity and steric bulk relative to natural aromatic amino acids [1]. The Cbz protecting group confers stability under basic and mildly acidic conditions while remaining orthogonal to Fmoc and Boc deprotection chemistries, making the compound suitable for solution-phase peptide synthesis and orthogonal protection strategies in complex synthetic routes .

Cbz-4-Biphenyl-L-Ala vs. Fmoc and Boc Analogs: Why Protection Strategy Determines Synthetic Route Compatibility


In-class biphenylalanine derivatives bearing different Nα-protecting groups (Cbz, Fmoc, Boc) are not functionally interchangeable in procurement or experimental design because the protecting group dictates orthogonal compatibility, synthetic workflow, and deprotection conditions . While Fmoc and Boc are the dominant α-amino protecting groups in solid-phase peptide synthesis, Cbz is specifically suited for solution-phase routes, staged purification, and final-step hydrogenolytic deprotection . A procuring lab requiring acid-labile side-chain protection that must survive basic Fmoc removal conditions, or a route demanding catalytic hydrogenolysis as the final global deprotection step, cannot substitute Fmoc-biphenylalanine for the Cbz derivative without fundamentally redesigning the synthetic strategy . Furthermore, Cbz protection has been demonstrated to facilitate crystallization and improve storage stability relative to unprotected amino acids, which directly impacts purification efficiency and long-term stock management [1].

Cbz-4-Biphenyl-L-Ala Procurement Evidence: Comparative Purity, Yield, and Application Data Against Key Analogs


Cbz-4-Biphenyl-L-Ala vs. Fmoc-4-Biphenyl-L-Alanine: Purity Grade and Physical Form Advantages in Vendor Specifications

Commercial specification comparisons reveal that Cbz-4-biphenyl-L-alanine (CAS 270568-72-4) is available from vendors with a stated minimum purity of 99%, which is 4 percentage points higher than the typical 95% purity specification for Fmoc-4-biphenyl-L-alanine (CAS 199110-64-0) from comparable suppliers [1]. This difference reflects the comparative ease of purification for Cbz-protected amino acids, which tend to crystallize more readily than their Fmoc counterparts, facilitating higher final purity through recrystallization rather than chromatographic methods alone [2].

Peptide Synthesis Quality Control Procurement Specifications

Cbz-4-Biphenyl-L-Ala (L-Enantiomer) vs. Cbz-4-Biphenyl-D-Ala (D-Enantiomer): Differential Biological Activity Evidence

Cbz-4-biphenyl-L-alanine (L-enantiomer, CAS 270568-72-4) has been identified in patent and research literature as a potent muscarinic receptor antagonist with demonstrated bronchodilatory activity and once-daily dosing potential due to prolonged duration of action . In contrast, the D-enantiomer (Cbz-4-biphenyl-D-alanine, CAS 176794-80-2) is documented primarily as a synthetic building block for peptide synthesis rather than a direct pharmacologically active entity . This stereochemistry-dependent functional divergence is critical: the L-enantiomer serves as a pharmacophore for drug discovery programs targeting COPD and asthma, while the D-enantiomer lacks equivalent therapeutic literature support .

Chiral Resolution Muscarinic Receptor Antagonism Respiratory Therapeutics

Cbz-4-Biphenyl-L-Ala vs. Natural L-Phenylalanine: Enhanced Hydrophobicity and Steric Bulk from Biphenyl Side Chain

Cbz-4-biphenyl-L-alanine incorporates a 4,4′-biphenyl side chain that substantially increases hydrophobicity and steric bulk compared to natural L-phenylalanine . The biphenyl moiety introduces an additional aromatic ring, resulting in a LogP of 4.6666 and polar surface area of 75.63 Ų, whereas natural phenylalanine has a LogP of approximately -1.38 [1][2]. Structure-activity relationship (SAR) studies on apratoxin A analogs demonstrate that replacing L-tyrosine with L-β-(4-biphenylyl)alanine (Bph) results in a >100-fold increase in cytotoxicity [3]. Additionally, the bulky biphenyl side chain has been shown to influence protein/peptide folding and stability when incorporated into peptide sequences, providing a mechanistic basis for enhanced target binding in drug design .

Hydrophobicity Peptide Stability Receptor Binding

Cbz Protection vs. Fmoc Protection in Solution-Phase Peptide Synthesis: Reduced Racemization Risk During Coupling

Nα-carbamate-type protecting groups including Cbz, Boc, and Fmoc are generally favorable for minimizing side reactions during peptide coupling and helping control racemization risk . Cbz-protected amino acids are documented to exhibit low racemization tendency during activation, making them suitable for solution-phase synthesis where optical purity must be maintained through multiple coupling steps [1]. This property is class-typical among carbamate protecting groups but is specifically relevant when comparing Cbz-biphenylalanine to alternative protection strategies in routes where final deprotection by catalytic hydrogenolysis is preferred over acid-labile (Boc) or base-labile (Fmoc) removal .

Racemization Control Solution-Phase Synthesis Coupling Efficiency

Cbz-4-Biphenyl-L-Ala: Evidence-Backed Research Applications in Medicinal Chemistry, Peptide Synthesis, and Drug Discovery


Solution-Phase Peptide Synthesis Requiring Orthogonal Protection and Final Hydrogenolytic Deprotection

Cbz-4-biphenyl-L-alanine is optimally deployed in solution-phase peptide synthesis routes that require an Nα-protecting group orthogonal to acid-labile side-chain protection or where final global deprotection via catalytic hydrogenolysis (H2/Pd/C) is desired . This application leverages the documented stability of Cbz under mild acidic and basic conditions while remaining removable under neutral hydrogenation conditions, a profile distinct from Fmoc (base-labile) and Boc (acid-labile) . The compound's commercial availability at 99% purity supports high-yielding coupling steps with minimal side-product formation .

Muscarinic Receptor Antagonist Development for Respiratory Therapeutics (COPD and Asthma)

Cbz-4-biphenyl-L-alanine has been identified as a potent muscarinic receptor antagonist with bronchodilatory activity and once-daily dosing potential . This L-enantiomer-specific pharmacological profile supports its use as a pharmacophore scaffold in medicinal chemistry programs targeting chronic obstructive pulmonary disease (COPD) and asthma . The compound can be formulated for inhalation delivery, enabling targeted pulmonary administration while minimizing systemic exposure and associated side effects .

Peptide-Based Drug Design Requiring Enhanced Hydrophobic Protein Binding Interactions

The 4,4′-biphenyl side chain of Cbz-4-biphenyl-L-alanine confers significantly enhanced hydrophobicity (LogP 4.6666) and aromatic surface area relative to natural aromatic amino acids . This structural feature has been demonstrated in SAR studies of apratoxin A analogs to increase cytotoxicity by >100-fold when incorporated in place of tyrosine residues, validating the biphenyl moiety's utility for strengthening hydrophobic binding interactions with protein targets . The compound is therefore indicated for peptide-based drug design where improved target affinity or membrane permeability is sought .

Protein Folding and Stability Studies Using Unnatural Amino Acid Incorporation

When incorporated into peptide or protein sequences, the bulky biphenyl side chain of Cbz-4-biphenyl-L-alanine has been shown to influence folding pathways and molecular stability . This property makes the compound valuable as a biophysical probe for investigating protein conformational dynamics and structure-stability relationships . The Cbz protection enables convenient handling and coupling in synthetic peptide preparation prior to deprotection and incorporation into target sequences .

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